Introduction: The Adamantane Scaffold in Modern Chemistry
Introduction: The Adamantane Scaffold in Modern Chemistry
An In-Depth Technical Guide to 1-Bromo-3-(bromomethyl)adamantane: Properties, Synthesis, and Applications
The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability, increased lipophilicity for better membrane permeability, and precise conformational restriction for optimal target binding.[2] Among the vast library of functionalized adamantanes, 1-Bromo-3-(bromomethyl)adamantane (CAS No. 1822-25-9) stands out as a particularly versatile bifunctional building block.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Bromo-3-(bromomethyl)adamantane. As a Senior Application Scientist, my aim is to not only present the data but also to offer insights into the causality behind its synthetic utility and the strategic considerations for its application in advanced research.
Physicochemical and Spectroscopic Properties
A fundamental understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. 1-Bromo-3-(bromomethyl)adamantane is a colorless solid whose key properties are summarized below.[3][4]
| Property | Value | Source |
| CAS Number | 1822-25-9 | [3][4] |
| Molecular Formula | C₁₁H₁₆Br₂ | [3][4] |
| Molecular Weight | 308.05 g/mol | [3][4] |
| Appearance | Colorless Solid | [3] |
| Melting Point | 105-108 °C | [4] |
| Boiling Point | 312.1 ± 15.0 °C (Predicted) | [4] |
| Density | 1.734 ± 0.06 g/cm³ (Predicted) | [4] |
| InChI Key | SKQVGBXLHPBGHY-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Structural validation is a critical, self-validating step in any synthetic workflow. While specific spectra for this exact compound are not publicly indexed, its structure can be unequivocally confirmed by standard spectroscopic methods. The expected spectroscopic fingerprint is based on the analysis of its constituent parts: the adamantane cage, the tertiary bridgehead bromide, and the primary bromomethyl group.
| Technique | Expected Observations |
| ¹H NMR | The spectrum would be complex, showing distinct signals for the adamantyl cage protons and a characteristic singlet for the -CH₂Br protons, likely in the range of 3.0-3.5 ppm. The cage protons would appear as a series of broad multiplets. |
| ¹³C NMR | Distinct signals would confirm the carbon skeleton. Key signals would include the quaternary carbon attached to the bridgehead bromine (C-Br), the methylene carbon of the bromomethyl group (-CH₂Br), and the various CH and CH₂ groups of the adamantane core. |
| Mass Spec. (EI) | The mass spectrum would show a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of two bromine atoms (M, M+2, M+4 in an approximate 1:2:1 ratio). Key fragmentation would likely involve the loss of a bromine radical (M-Br)⁺ and the bromomethyl group (M-CH₂Br)⁺. |
| IR Spectroscopy | The spectrum would be dominated by C-H stretching and bending vibrations of the adamantane framework. A key diagnostic peak would be the C-Br stretching vibration, typically found in the 500-600 cm⁻¹ region. |
Synthesis and Purification
The synthesis of 1-Bromo-3-(bromomethyl)adamantane typically involves the selective bromination of an appropriate adamantane precursor.[3] The choice of methodology is dictated by the desired selectivity and scale.
Synthetic Strategy: A Generalized Approach
A common conceptual pathway involves the functionalization of 1-adamantaneacetic acid or a related derivative. The dual bromination can be achieved through methods such as radical bromination for the bromomethyl group and electrophilic bromination for the bridgehead position.
Caption: Generalized workflow for the synthesis of 1-Bromo-3-(bromomethyl)adamantane.
Experimental Protocol: General Bromination Procedure
This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and specific precursors.
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Reaction Setup: To a solution of the adamantane precursor in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add the brominating agent (e.g., N-Bromosuccinimide for allylic/benzylic-type positions or elemental bromine for bridgehead positions).
-
Initiation: For radical reactions, add a radical initiator such as AIBN or benzoyl peroxide. For electrophilic reactions, a Lewis acid catalyst may be employed.
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by TLC or GC-MS. The exothermic nature of large-scale brominations requires careful temperature control.[5]
-
Workup: After cooling to room temperature, quench the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a wash with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like methanol or ethanol, to yield the final product.[6]
Chemical Reactivity: A Tale of Two Bromides
The synthetic value of 1-Bromo-3-(bromomethyl)adamantane lies in the differential reactivity of its two bromine substituents. The tertiary bridgehead bromide and the primary bromomethyl bromide exhibit distinct behaviors in nucleophilic substitution reactions, allowing for selective and sequential functionalization.
-
Tertiary Bridgehead Bromide (C1-Br): This bromide is attached to a tertiary carbon. Due to extreme steric hindrance and the geometric constraints of the rigid cage (Bredt's rule), it is unreactive towards SN2 pathways. However, it readily undergoes SN1-type reactions because the departure of the bromide ion leads to a relatively stable tertiary adamantyl carbocation.
-
Primary Bromomethyl Bromide (C3-CH₂Br): This bromide is attached to a primary carbon. It is sterically accessible and therefore highly susceptible to SN2 reactions with a wide range of nucleophiles.
This differential reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Differential reactivity of the two bromine sites on the adamantane scaffold.
Applications in Research and Drug Development
The unique structural and reactive properties of 1-Bromo-3-(bromomethyl)adamantane make it a valuable tool for chemists in both pharmaceutical and materials science research.[3]
Medicinal Chemistry and Drug Discovery
This compound serves as a versatile starting material for creating libraries of novel adamantane-based molecules for biological screening.[3] The rigid core can be used to explore the pharmacophore space around a biological target, while the two reactive handles allow for the introduction of various functional groups to modulate properties like solubility, potency, and selectivity.[3]
-
Lead Optimization: By incorporating this scaffold, researchers can systematically modify a lead compound to improve its drug-like properties. For example, one bromine can be used to attach the core structure to a known pharmacophore, while the other can be functionalized to fine-tune interactions with a receptor or improve metabolic stability.[3]
-
Therapeutic Areas: Research has explored its use in developing new agents for neurodegenerative diseases, cancer, and viral infections.[3] The adamantane cage itself is a key component of approved drugs like Amantadine (antiviral/anti-parkinsonian) and Memantine (Alzheimer's disease).[2][5]
Caption: Use of 1-Bromo-3-(bromomethyl)adamantane in a lead optimization workflow.
Materials Science
In polymer chemistry, incorporating the bulky and thermally stable adamantane cage can significantly alter the properties of materials. 1-Bromo-3-(bromomethyl)adamantane can be used as a cross-linking agent or as a monomer to synthesize specialty polymers with high thermal stability, enhanced rigidity, or specific optical properties. The bromine atoms also serve as handles for further polymer modification or can impart flame-retardant properties.[3]
Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety protocols must be strictly followed when handling 1-Bromo-3-(bromomethyl)adamantane. While specific toxicity data is limited, information from related bromoadamantanes suggests that it should be handled as a hazardous substance.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid all personal contact, including skin contact and inhalation.[9] Prevent dust formation during handling. Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents, ignition sources, and foodstuffs.[9]
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[8]
Conclusion
1-Bromo-3-(bromomethyl)adamantane is more than just a chemical intermediate; it is a powerful tool for innovation. Its unique combination of a rigid, lipophilic core and two differentially reactive bromine atoms provides chemists with a versatile platform for the rational design of novel molecules. From optimizing drug candidates to engineering advanced polymers, the applications of this compound are extensive. By understanding its fundamental properties, synthesis, and reactivity, researchers can fully leverage its potential to accelerate discovery and development in their respective fields.
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